molecular formula C10H17NO B8359889 1-Butyl-2-alpha-hydroxyethylpyrrole

1-Butyl-2-alpha-hydroxyethylpyrrole

Cat. No. B8359889
M. Wt: 167.25 g/mol
InChI Key: VABZUUKMESASEZ-UHFFFAOYSA-N
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Patent
US04826869

Procedure details

To a stirred suspension of 4 g (130 mmol) of lithium aluminum hydride in 300 ml of anhydrous tetrahydrofuran was added dropwise, at room temperature, a solution of 27 g (160 mmol) of 1-butyl-2-acetylpyrrole in 200 ml of anhydrous tetrahydrofuran. The reaction mixture was refluxed for 30 minutes, cooled to 0° C. and the excess reagent destroyed by carefully adding ethyl acetate, saturated sodium sulfate solution and solid anhydrous sodium sulfate. The insoluble material was separated by filtration and the filtrate evaporated under reduced pressure, to produce 1-butyl-2-α-hydroxyethylpyrrole. This unstable crude alcohol 26 g (150 mmol) was dissolved in 250 ml of methanol, cooled to -10° C. and thereafter 101 ml of glacial acetic acid and 22.8 g (360 mmol) of sodium cyanoborohydride were added thereto. The reaction mixture was allowed to attain room temperature and stirred for 1 hour. It was then poured into 600 ml of saturated sodium carbonate solution and the product extracted with ethyl acetate (5×300 ml). The combined extracts were washed with water (2×300 ml), dried and evaporated in vacuo. Purification of the residue by column chromatography on 500 g of silica gel, using hexane-acetone (90:10) as eluant, provided 20 g (81%) of the title compound, 1-butyl-2-ethylpyrrole, as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16](=[O:18])[CH3:17])[CH2:8][CH2:9][CH3:10]>O1CCCC1>[CH2:7]([N:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[CH:16]([OH:18])[CH3:17])[CH2:8][CH2:9][CH3:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C(CCC)N1C(=CC=C1)C(C)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the excess reagent destroyed by carefully adding ethyl acetate, saturated sodium sulfate solution and solid anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The insoluble material was separated by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(=CC=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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